

# Spectral data of 6-Methoxy-1-tetralone (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 6-Methoxy-1-tetralone

Cat. No.: B092454

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## An In-depth Technical Guide to the Spectral Data of 6-Methoxy-1-tetralone

This technical guide provides a comprehensive overview of the spectral data for **6-Methoxy-1-tetralone** (CAS No: 1078-19-9), a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectral data acquisition.

## Compound Information

- IUPAC Name: 6-methoxy-3,4-dihydronaphthalen-1(2H)-one<sup>[3]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>2</sub><sup>[3]</sup>
- Molecular Weight: 176.21 g/mol <sup>[3]</sup>
- Appearance: Yellow to light brown crystalline powder<sup>[1][4]</sup>
- Melting Point: 77-79 °C<sup>[5]</sup>

## Spectral Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Methoxy-1-tetralone**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.01	d	1H	Ar-H (H-5)
6.85	dd	1H	Ar-H (H-7)
6.68	d	1H	Ar-H (H-8)
3.85	s	3H	-OCH <sub>3</sub>
2.92	t	2H	-CH <sub>2</sub> - (C4)
2.61	t	2H	-CH <sub>2</sub> - (C2)
2.08	m	2H	-CH <sub>2</sub> - (C3)

## <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
197.0	C=O (C1)
164.0	Ar-C (C6)
147.1	Ar-C (C4a)
130.0	Ar-C (C5)
125.9	Ar-C (C8a)
113.3	Ar-C (C7)
112.5	Ar-C (C8)
55.5	-OCH <sub>3</sub>
39.0	-CH <sub>2</sub> - (C2)
29.5	-CH <sub>2</sub> - (C4)
23.1	-CH <sub>2</sub> - (C3)

## Infrared (IR) Spectroscopy

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2850	Strong	C-H stretch (sp <sup>3</sup> )
1680	Strong	C=O stretch (aromatic ketone)
1600, 1485	Medium-Strong	C=C stretch (aromatic ring)
1250	Strong	C-O stretch (aryl ether)

## Mass Spectrometry (MS)

### Major Mass Fragments

m/z	Relative Intensity	Assignment
176	High	[M] <sup>+</sup> (Molecular Ion)
148	High	[M - CO] <sup>+</sup>
120	Medium	[M - CO - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **6-Methoxy-1-tetralone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher) is utilized.[\[6\]](#)

Sample Preparation:

- A sample of 5-10 mg of **6-Methoxy-1-tetralone** is accurately weighed.
- The sample is dissolved in approximately 0.7-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[\[7\]](#)
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For <sup>1</sup>H NMR, a standard pulse-acquire sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[8]

Data Processing:

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.[6]
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the internal standard.
- Integration of the  $^1\text{H}$  NMR signals is performed to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[9][10]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[11]

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **6-Methoxy-1-tetralone** powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is collected.
- The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different frequencies.[12]
- The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).[12]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[\[13\]](#)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- A dilute solution of **6-Methoxy-1-tetralone** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[\[14\]](#)

Data Acquisition (Electron Ionization - EI):

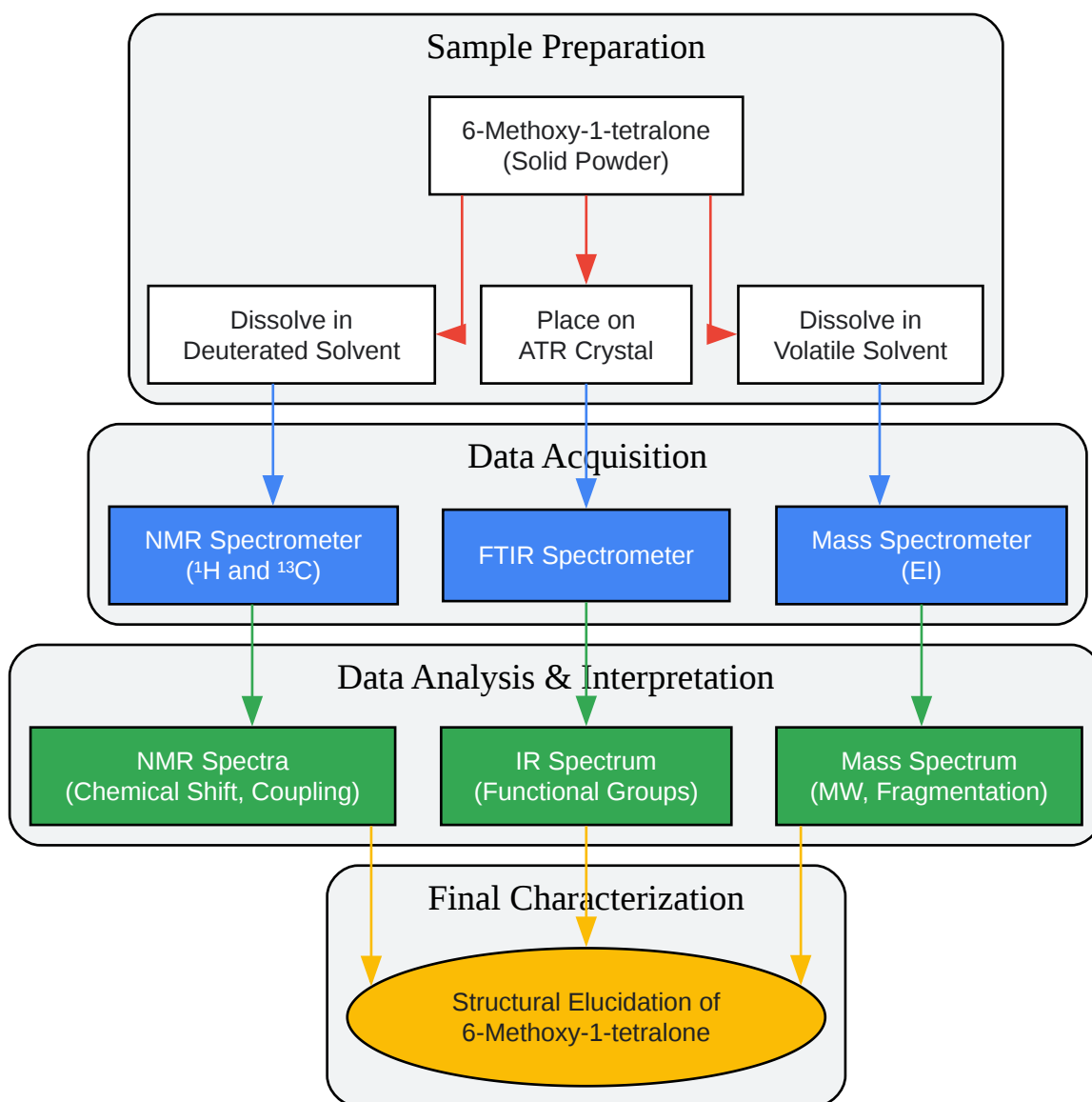
- The sample is introduced into the ion source, where it is vaporized.[\[15\]](#)
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[16\]](#)
- The resulting positively charged ions are accelerated into the mass analyzer.[\[15\]](#)
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[\[16\]](#)
- A detector measures the abundance of each ion.

Data Analysis:

- The mass spectrum is plotted as relative intensity versus  $m/z$ .
- The peak with the highest  $m/z$  often corresponds to the molecular ion  $[M]^+$ , which provides the molecular weight of the compound.[\[15\]](#)
- The fragmentation pattern provides structural information about the molecule.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **6-Methoxy-1-tetralone**.



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*Workflow for Spectral Analysis of **6-Methoxy-1-tetralone**.*

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